2,8-Bis(benzylsulfonyl)dibenzo[b,d]furan
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Overview
Description
2,8-Bis(benzylsulfonyl)dibenzo[b,d]furan is an aromatic heterocyclic compound with the molecular formula C26H20O5S2 and a molecular weight of 476.56 g/mol . It belongs to the class of dibenzofurans, which are known for their stability and diverse applications in various fields.
Preparation Methods
The synthesis of 2,8-Bis(benzylsulfonyl)dibenzo[b,d]furan typically involves the sulfonylation of dibenzo[b,d]furan. One common method includes the reaction of dibenzo[b,d]furan with benzylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
2,8-Bis(benzylsulfonyl)dibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfoxides or sulfides.
Scientific Research Applications
2,8-Bis(benzylsulfonyl)dibenzo[b,d]furan has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 2,8-Bis(benzylsulfonyl)dibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The sulfonyl groups play a crucial role in its reactivity and binding affinity to various biological targets. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells through different signaling pathways .
Comparison with Similar Compounds
2,8-Bis(benzylsulfonyl)dibenzo[b,d]furan can be compared with other similar compounds such as:
2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan: This compound has diphenylphosphoryl groups instead of benzylsulfonyl groups, which affects its chemical properties and applications.
Dibenzo[b,d]thiophene: A sulfur analog of dibenzofuran, it has different electronic properties and reactivity due to the presence of sulfur instead of oxygen in the heterocyclic ring.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
87964-65-6 |
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Molecular Formula |
C26H20O5S2 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
2,8-bis(benzylsulfonyl)dibenzofuran |
InChI |
InChI=1S/C26H20O5S2/c27-32(28,17-19-7-3-1-4-8-19)21-11-13-25-23(15-21)24-16-22(12-14-26(24)31-25)33(29,30)18-20-9-5-2-6-10-20/h1-16H,17-18H2 |
InChI Key |
RNXJOGJMEOEKKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC3=C(C=C2)OC4=C3C=C(C=C4)S(=O)(=O)CC5=CC=CC=C5 |
Origin of Product |
United States |
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